tris-NTA Trifluoroacetic Acid Salt
Description
Significance and Evolving Role as a Specialized Biochemical Reagent
The primary significance of tris-NTA lies in its multivalent structure. By presenting three NTA groups simultaneously, it chelates metal ions (typically Nickel, Ni²⁺) which in turn bind to the imidazole (B134444) rings of a hexahistidine tag with exceptionally high affinity. sigmaaldrich.comnih.gov This trivalent interaction results in a binding affinity that is approximately four orders of magnitude stronger than that of a single (monovalent) NTA molecule. sigmaaldrich.com This enhanced stability makes the interaction between the tris-NTA complex and the His-tagged protein stoichiometric and robust, which is a significant advantage for various biochemical applications. sigmaaldrich.com
The role of tris-NTA has evolved beyond simple protein purification. It is now integral to a range of sophisticated analytical techniques. Its applications include the reversible labeling of proteins on cell surfaces, the immobilization of proteins or lipids for surface-based assays, and the detection and analysis of target molecules. sigmaaldrich.com Furthermore, the core tris-NTA structure can be conjugated with other functional molecules, such as fluorophores, to create probes for advanced imaging and detection methodologies. caymanchem.commedchemexpress.com
Table 1: Key Applications of Tris-NTA Trifluoroacetic Acid Salt
| Application | Description | Key Benefit |
|---|---|---|
| Protein Purification | Used in affinity chromatography to isolate His-tagged proteins from complex mixtures. medchemexpress.comsigmaaldrich.com | The high binding affinity ensures efficient and specific capture of the target protein. sigmaaldrich.com |
| Protein Immobilization | Attaches His-tagged proteins, lipids, or cells to surfaces for analytical studies like Surface Plasmon Resonance (SPR). sigmaaldrich.comnih.gov | Enables stable and reversible immobilization for real-time interaction analysis. nih.gov |
| Reversible Labeling | Labels proteins or cell surfaces for tracking and detection. sigmaaldrich.com | The binding is strong yet can be reversed, allowing for controlled experiments. nih.gov |
| Molecular Detection | When conjugated with probes (e.g., fluorophores), it is used to detect and quantify His-tagged molecules. caymanchem.commedchemexpress.com | Provides a specific and high-affinity handle for attaching detectable markers. medchemexpress.com |
Historical Development and Academic Context of Nitrilotriacetic Acid (NTA) Derivatives in Biomolecular Inquiry
Nitrilotriacetic acid, N(CH₂CO₂H)₃, is a well-established aminopolycarboxylic acid known for its ability to act as a chelating agent for metal ions such as Ca²⁺, Cu²⁺, and Fe³⁺. wikipedia.org Historically, it was produced for use in detergents as a substitute for phosphates to prevent eutrophication. wikipedia.orgtaylorandfrancis.com
A pivotal moment in its application to biomolecular research came in the late 1980s when Ernst Hochuli and colleagues adapted NTA for protein purification. wikipedia.org They developed a method to couple NTA ligands with nickel ions and immobilize this complex on agarose (B213101) beads, creating Ni-NTA agarose. wikipedia.org This material became the cornerstone of immobilized metal affinity chromatography (IMAC) for the purification of proteins engineered with a terminal His-tag. wikipedia.org This technique offered a significant improvement over previous methods that used iminodiacetic acid. wikipedia.org
The initial use of mono-NTA, with its moderate affinity for His-tags, was effective for purification but had limitations in applications requiring more stable binding. nih.gov This led to the rational design of multivalent NTA derivatives to enhance binding affinity through the avidity effect. Researchers developed tris-NTA, which links three NTA moieties to a central scaffold. nih.gov This trivalent structure dramatically increases the binding strength to a hexahistidine tag, making the interaction significantly more stable and suitable for sensitive analytical applications where dissociation is undesirable. nih.gov
Table 2: Comparison of Mono-NTA and Tris-NTA Ligands
| Characteristic | Mono-NTA | Tris-NTA |
|---|---|---|
| Structure | A single nitrilotriacetic acid group. | Three NTA groups linked to a central scaffold. sigmaaldrich.comnih.gov |
| Binding Affinity | Moderate affinity (micromolar, ~10 µM) for His₆-tags. nih.gov | High affinity (nanomolar to sub-nanomolar) for His₆-tags. nih.gov |
| Binding Stoichiometry | Less defined, can be influenced by surface density. | More defined 1:1 binding with His₆-tagged proteins. sigmaaldrich.comnih.gov |
| Primary Application | Standard protein purification via IMAC. wikipedia.org | Advanced analytics, stable immobilization, and sensitive detection. sigmaaldrich.comnih.gov |
Current Research Landscape and Scope of Academic Applications
The current research landscape for tris-NTA derivatives is focused on refining their properties for increasingly sophisticated applications. Scientists are actively synthesizing and evaluating new generations of tris-NTA with varied spacer arms and scaffolds to achieve even higher, sub-nanomolar binding affinities. nih.gov This research has demonstrated that the flexibility and length of the spacer between the NTA group and the central scaffold are critical factors influencing the binding strength. nih.gov
The scope of applications has broadened significantly. High-affinity tris-NTA is now widely used in Surface Plasmon Resonance (SPR) biosensors to create stable, reversible surfaces for studying real-time protein-protein interactions. nih.gov Another major area of application is in nanotechnology, where tris-NTA derivatives are used to attach His-tagged proteins to nanoparticles, such as gold particles and quantum dots, for drug delivery and bio-imaging purposes. nih.gov
Furthermore, the conjugation of tris-NTA to fluorescent dyes has led to innovative tools for molecular biology. For instance, a tris-NTA-fluorophore conjugate has been developed as a "self-healing" dye for single-molecule fluorescence imaging, overcoming issues of photobleaching. caymanchem.commedchemexpress.com The trifluoroacetic acid counterion itself has become a subject of study, with research showing it can modulate the liquid-liquid phase separation of peptide systems, indicating it can be used as a molecular probe in biophysical studies. nih.gov
Table 3: Recent Research Applications of Tris-NTA Derivatives
| Application Area | Research Finding | Reference |
|---|---|---|
| Biosensors | High-density tris-NTA chips enable stable immobilization for SPR analysis of various proteins. | nih.gov |
| Nanotechnology | Used to link His₆-tagged molecules to nanoparticles like gold particles and quantum dots. | nih.gov |
| Advanced Imaging | Tris-NTA conjugated to a fluorophore acts as a self-healing dye for single-molecule fluorescence imaging. | caymanchem.commedchemexpress.com |
| Biophysical Studies | The trifluoroacetic acid (TFA) counterion can modulate liquid-liquid phase separation (LLPS) in peptide systems. | nih.gov |
Table 4: Mentioned Chemical Compounds
| Compound Name | Formula / Type |
|---|---|
| This compound | C₄₃H₆₈N₈O₂₂ • C₂HF₃O₂ |
| Nitrilotriacetic Acid (NTA) | N(CH₂CO₂H)₃ |
| Trifluoroacetic Acid (TFA) | CF₃CO₂H |
| Nickel (ion) | Ni²⁺ |
| Calcium (ion) | Ca²⁺ |
| Copper (ion) | Cu²⁺ |
| Iron (ion) | Fe³⁺ |
| Iminodiacetic acid | C₄H₇NO₄ |
| Agarose | Polysaccharide Polymer |
Properties
Molecular Formula |
C₄₅H₆₉F₃N₈O₂₄ |
|---|---|
Molecular Weight |
1163.06 |
Synonyms |
(α1S,α4S,α8S)-11-(6-Amino-1-oxohexyl)-α1,α4,α8-tris[bis(carboxymethyl)amino]-δ1,δ4,δ8-trioxo-1,4,8,11-tetraazacyclotetradecane-1,4,8-tripentanoic Acid Trifluoroacetic Acid Salt; (αS,α’S,α’’S)-11-(6-Amino-1-oxohexyl)-α,α’,α’’-tris[bis(carboxymethyl)am |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization for Research Utility
Strategic Approaches to Tris-NTA Core Synthesis
The power of tris-NTA lies in its multivalent structure, where three NTA moieties are presented on a molecular scaffold. This trivalent arrangement leads to a significant increase in binding affinity for hexahistidine tags compared to conventional monovalent NTA, with affinities reaching the nanomolar range. biotechrabbit.comnih.gov The synthesis of the tris-NTA core is therefore a critical process, dictating the final properties and utility of the reagent.
Precursor Chemistry and Optimized Reaction Pathways
The synthesis of the tris-NTA core typically involves the assembly of individual NTA units onto a central scaffold molecule. The choice of scaffold and the chemical pathway used for assembly are key determinants of the final product's binding characteristics, such as affinity and specificity.
Common precursors for NTA itself include ammonia (B1221849), formaldehyde, and sodium cyanide or hydrogen cyanide. wikipedia.orgwikipedia.org Older methods also involved the oxidation of triethanolamine (B1662121) or the alkylation of ammonia with chloroacetic acid. wikipedia.orgchemicalbook.comgoogle.com
For the assembly of the tris-NTA structure, researchers have employed several strategic approaches:
Lysine (B10760008) Scaffolds: A prevalent method uses a dendritic lysine core. nih.gov In this pathway, the amino groups of a protected NTA derivative, such as NTA tert-butyl ester, are coupled to the carboxyl groups of a benzyloxycarbonyl-protected lysine scaffold. nih.gov The structure of the spacer between the NTA moiety and the scaffold has been shown to be critical, with shorter spacers generally leading to higher binding affinity. nih.gov
Cyclic Scaffolds: Another approach utilizes a tetraaza cyclam scaffold, which provides a rigid and defined presentation of the NTA groups. nih.gov
Solid-Phase Synthesis: For more complex or peptide-based tris-NTA constructs, solid-phase Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is often employed, allowing for precise, sequential assembly of the molecule on a resin support. mdpi.com
The selection of the synthetic route depends on the desired final application, balancing factors like yield, purity, and the specific structural features required for optimal performance.
| Scaffold Type | Key Precursors | Typical Resulting Affinity (Kd) | Reference(s) |
| Dendritic Lysine | Protected Lysine, NTA tert-butyl ester | ~5-20 nM | nih.gov |
| Tetraaza Cyclam | Cyclam, Glutamic Acid spacer, NTA derivative | ~20 nM | nih.gov |
Post-Synthetic Modification Techniques for Functionalization and Conjugation
A key advantage of the tris-NTA platform is its capacity for post-synthetic modification, allowing it to be tailored for a wide array of research applications. biotechrabbit.com The core structure is often synthesized with a reactive handle, such as a primary amine or a thiol group (via an introduced cysteine residue), which serves as an anchor point for conjugation. mdpi.com
Common functionalizations include:
Biotinylation: The conjugation of biotin (B1667282) to the tris-NTA scaffold allows for immobilization on streptavidin-coated surfaces, which is widely used in techniques like Surface Plasmon Resonance (SPR) for studying molecular interactions. biotechrabbit.comnih.gov
Fluorophore Conjugation: Attaching fluorescent dyes enables the visualization and tracking of His-tagged proteins in various assays, including fluorescence microscopy and single-molecule imaging. caymanchem.com
Surface Immobilization: Tris-NTA can be covalently attached to surfaces, such as Atomic Force Microscopy (AFM) tips or DNA scaffolds, to create specific, high-affinity capture surfaces for His-tagged proteins. github.iojku.atrsc.org
These modifications transform the basic tris-NTA molecule into a versatile probe for detecting, purifying, and manipulating proteins. biotechrabbit.com
| Modification | Conjugated Molecule | Research Application | Reference(s) |
| Immobilization | Biotin | Surface Plasmon Resonance (SPR), affinity assays | nih.gov |
| Detection | Fluorophores (e.g., Cy7.5, ATTO488) | Fluorescence microscopy, single-molecule detection | mdpi.comcaymanchem.com |
| Surface Functionalization | Maleimide | Covalent attachment to thiol-modified surfaces (e.g., AFM tips) | jku.at |
| Scaffold Assembly | DNA Oligonucleotides | Creation of nanoscale protein assemblies | github.iorsc.org |
Trifluoroacetic Acid Salt Formation: Implications for Reagent Stability and Handling in Research Settings
The designation "trifluoroacetic acid salt" indicates the form in which the tris-NTA compound is commonly supplied and handled. This is typically a direct consequence of the purification process.
Trifluoroacetic acid (TFA) is a strong acid that is widely used as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC), the standard method for purifying synthetic peptides and similar molecules. ambiopharm.comnih.gov During purification, the positively charged amino groups on the tris-NTA molecule form an ionic bond with the negatively charged trifluoroacetate (B77799) anion from the mobile phase. peptide.com When the solvent is removed via lyophilization (freeze-drying), the TFA remains as a counterion, resulting in the stable TFA salt form. lifetein.comwpmucdn.com
The TFA salt form has several implications for the reagent's use in a research setting:
Stability: As a lyophilized powder, the TFA salt of tris-NTA is stable for years when stored properly at -20°C. caymanchem.combiotechrabbit.com However, TFA itself is moisture-sensitive and should be handled under dry conditions to prevent degradation. washington.edulcms.cz Once dissolved in an aqueous buffer, the stability of the solution may be more limited. sepscience.comresearchgate.net
Handling: The TFA salt is typically a solid that is soluble in water. caymanchem.com When handling the pure compound or its concentrated solutions, it is crucial to use appropriate personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated chemical fume hood, as TFA is corrosive and its vapors can be harmful. washington.eduuconn.eduamherst.edu
Experimental Considerations: While the TFA salt is convenient for storage and handling, the presence of TFA can be problematic in certain biological assays, as it can be toxic to cells. nih.govwpmucdn.com For such applications, it may be necessary to exchange the trifluoroacetate for a more biocompatible counterion, such as acetate (B1210297) or hydrochloride, through additional ion-exchange chromatography or dialysis steps. ambiopharm.comlifetein.com
Coordination Chemistry and Metal Chelation Principles Underlying Tris Nta Functionality
Fundamental Mechanisms of Nitrilotriacetic Acid (NTA) Metal Ion Coordination
Nitrilotriacetic acid (NTA) is an aminopolycarboxylic acid that functions as a tetradentate chelating agent. nih.gov This means it can form four coordination bonds with a single metal ion. In its fully deprotonated form, NTA has four functional groups available for complexing with a metal ion: a central tertiary amine nitrogen and three carboxylate groups. nih.govmdpi.com This structure allows NTA to act like a "claw," firmly gripping a metal ion.
The most common application involves the chelation of nickel(II) (Ni²⁺) ions. nih.govresearchgate.net In this complex, the NTA molecule occupies four of the six available coordination sites of the octahedral Ni²⁺ ion. nih.govjku.at The remaining two coordination sites are typically occupied by labile water molecules, which can be readily displaced. bio-rad.com It is these available sites that are crucial for the subsequent interaction with polyhistidine tags. The imidazole (B134444) side chains of histidine residues in a protein's His-tag can effectively displace the water molecules and coordinate with the Ni²⁺ ion, anchoring the protein to the Ni-NTA complex. nih.govbio-rad.com This interaction forms the basis of Immobilized Metal Affinity Chromatography (IMAC), a widely used protein purification technique. researchgate.netnih.gov
Elucidation of Tris-NTA in Multi-Valency Metal Ion Binding: Theoretical and Experimental Models
While a single Ni-NTA complex binds to a hexahistidine (His₆) tag with a moderate affinity, typically in the micromolar range (Kᴅ ≈ 10 µM), this interaction can be transient. biotechrabbit.comnih.gov The principle of multivalency, as embodied by tris-NTA, offers a powerful strategy to overcome this limitation. By linking three NTA moieties onto a single molecular scaffold, a multivalent chelator is created that can engage a His₆-tag at multiple points simultaneously. bio-rad.comresearchgate.net
Experimental models have confirmed this theoretical advantage. Tris-NTA constructs exhibit dissociation constants (Kᴅ) for His₆-tagged proteins in the low nanomolar to sub-nanomolar range (e.g., ~1 nM), representing an improvement of up to four orders of magnitude over monovalent NTA. nih.govbiotechrabbit.com This high-affinity interaction is essentially irreversible under standard buffer conditions, yet can be fully reversed by adding a competing agent like imidazole or a strong chelator like EDTA. biotechrabbit.combiotechrabbit.com Studies have shown that the geometry and flexibility of the scaffold and the spacers connecting the NTA groups are critical, with shorter spacers often leading to higher affinity. nih.govnih.gov This suggests that an optimal spatial arrangement of the NTA heads is required to perfectly match the presentation of histidine residues in the tag. jku.at
Dynamics of Chelation and Ligand Exchange in Complex Research Systems
The binding of a His-tagged protein to a Ni²⁺-tris-NTA complex is a dynamic equilibrium process. The multivalent nature of the interaction profoundly influences its kinetics, primarily by slowing the dissociation rate. Surface Plasmon Resonance (SPR) studies have quantified these dynamics, revealing that the enhanced stability of the tris-NTA complex is mainly due to a significantly lower instant off-rate (kₔ) compared to mono-NTA surfaces. nih.gov This slow dissociation is key to forming stable complexes for applications like protein immobilization and single-molecule imaging. biotechrabbit.comcaymanchem.com
The binding process itself can be complex, sometimes exhibiting multi-exponential behavior. This may reflect an initial monovalent association followed by the recruitment of the additional chelator groups to form the stable, polyvalent complex. nih.gov
Ligand exchange is a fundamental aspect of the system's utility, particularly in protein purification. The specific, high-affinity binding can be readily reversed by introducing a high concentration of a small molecule that competes for the coordination sites on the nickel ion. Imidazole, which is the side chain of histidine, is the most commonly used competing agent for elution in IMAC. biotechrabbit.comyoutube.com At high concentrations, imidazole molecules displace the histidine residues of the His-tag, releasing the protein from the tris-NTA complex. Alternatively, strong chelating agents like ethylenediaminetetraacetic acid (EDTA) can be used. biotechrabbit.com EDTA has a higher affinity for Ni²⁺ ions than NTA and effectively strips the metal ion from the complex, which in turn releases the bound protein. biotechrabbit.comyoutube.com
Computational and Spectroscopic Approaches to Understanding Metal-Tris-NTA Complexation
A variety of advanced analytical techniques are employed to characterize the structure, thermodynamics, and kinetics of metal-tris-NTA complexes.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study real-time biomolecular interactions. youtube.combiotechniques.com In this context, a tris-NTA ligand is immobilized on a sensor chip surface, which is then activated with Ni²⁺ ions. bio-rad.comnih.gov A solution containing the His-tagged protein is flowed over the surface, and the association and dissociation of the protein are monitored in real time by detecting changes in the refractive index at the sensor surface. wikipedia.orgyoutube.com This method directly yields kinetic parameters such as the association rate constant (kₐ) and the dissociation rate constant (kₔ), from which the equilibrium dissociation constant (Kᴅ) can be calculated. nih.govyoutube.com SPR has been instrumental in demonstrating the superior binding stability and slower dissociation of tris-NTA compared to mono-NTA. bio-rad.com
Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. nih.govyoutube.com In a typical experiment, a solution of the His-tagged protein is titrated into a solution containing the Ni²⁺-tris-NTA complex. acs.org By measuring the heat change upon each injection, ITC can determine the binding affinity (Kᴅ), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. youtube.com This provides a complete thermodynamic profile of the interaction, offering insights into the forces driving the complexation. nih.govnih.gov ITC data has been shown to be consistent with affinity data derived from SPR experiments. nih.gov
Computational and Spectroscopic Methods: Computational modeling, including density functional theory (DFT) and molecular dynamics simulations, can provide insights into the electronic structure, bonding, and conformational dynamics of metal-NTA complexes. numberanalytics.comunt.edu These methods can help rationalize the observed stability of different chelator geometries and the influence of the metal ion. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) can be used to probe the structure of the complex in solution and identify the specific residues involved in the interaction. acs.orgresearchgate.net Fluorescence spectroscopy, often using fluorophore-conjugated tris-NTA, is also used to study binding events and protein labeling. caymanchem.comnanotempertech.com
Data Tables
Table 1: Comparative Binding Affinity of NTA Chelators for Hexahistidine (His₆)-Tagged Proteins
This table illustrates the significant enhancement in binding affinity achieved through multivalency. The equilibrium dissociation constant (Kᴅ) is inversely proportional to binding affinity.
| Chelator Type | Number of NTA Moieties | Typical Kᴅ | Affinity Improvement (vs. Mono-NTA) |
| Mono-NTA | 1 | ~10 µM (10,000 nM) | 1x |
| Di-NTA | 2 | ~270 nM | ~37x |
| Tris-NTA | 3 | ~1-10 nM | ~1,000-10,000x |
Data compiled from multiple research sources indicating typical affinity ranges. nih.govnih.govbiotechrabbit.comnih.gov
Table 2: Kinetic Parameters of Tris-NTA and His₆-Tagged Protein Interaction Measured by SPR
This table presents representative kinetic data, highlighting the slow dissociation rate that characterizes the high stability of the tris-NTA complex.
| Tris-NTA Construct (Varying Spacer) | kₐ (10⁵ M⁻¹s⁻¹) | kₔ (10⁻⁴ s⁻¹) | Kᴅ (nM) |
| Long Spacer | 2.6 | 2.5 | 0.96 |
| Medium Spacer | 2.4 | 1.3 | 0.54 |
| Short Spacer | 2.3 | 0.8 | 0.35 |
This is representative data adapted from findings by Huang et al. (2009), demonstrating the effect of spacer length on binding kinetics. nih.gov
Advanced Methodological Applications in Proteomic and Biophysical Research
Rational Engineering of High-Affinity Tags for Enhanced Tris-NTA Interaction in Research
The synergy between tris-NTA and engineered protein tags is fundamental to its application. Research has focused on optimizing this interaction from both sides—the chelator and the protein tag—to achieve highly specific and robust binding for sensitive downstream applications.
The most common affinity tag used in recombinant protein technology is the hexahistidine (His6) tag. bio-rad.com The design of the tris-NTA molecule is rationally engineered for optimal interaction with this specific tag. bio-rad.com A tris-NTA molecule consists of three NTA groups held together on a scaffold. researchgate.net When activated with nickel (II), this forms a tris-Ni-NTA complex where each of the three Ni-NTA moieties is capable of interacting with two histidine residues. bio-rad.com This arrangement is perfectly suited to bind the six consecutive histidine residues of a His6-tag, creating a stable, well-defined 1:1 stoichiometric complex. biotechrabbit.combio-rad.comresearchgate.net
This multivalent interaction is significantly stronger and more stable than the binding achieved with traditional mono-NTA surfaces, which often leads to ligand dissociation, baseline drift in sensitive assays, and inaccurate kinetic results. bio-rad.com The enhanced stability provided by the tris-NTA/His6-tag system is critical for quantitative analytical methods like Surface Plasmon Resonance (SPR), where a stable immobilization of the protein is required for accurate kinetic analysis. nih.govbio-rad.com The improved binding selectivity and stability also allow for the capture of His-tagged proteins directly from crude samples for interaction analysis. bio-rad.com
Table 1: Comparison of Mono-NTA and Tris-NTA Binding Characteristics with His-tagged Proteins
| Feature | Mono-NTA | Tris-NTA |
|---|---|---|
| Binding Affinity (KD) | Micromolar range (~10 µM) biotechrabbit.comnih.gov | Nanomolar to sub-nanomolar range (~1-10 nM) biotechrabbit.comnih.govresearchgate.net |
| Binding Stoichiometry | Variable, less defined bio-rad.com | Well-defined 1:1 with His6-tags researchgate.net |
| Interaction Stability | Prone to dissociation, leading to baseline drift bio-rad.com | High stability, providing stable baselines for kinetic analysis nih.govbio-rad.com |
| Valency | Monovalent bio-rad.com | Trivalent bio-rad.com |
| Reversibility | Reversible iba-lifesciences.com | Reversible with chelating agents like EDTA bio-rad.com |
The genetic incorporation of non-canonical amino acids (ncAAs) into proteins allows for the introduction of novel chemical functionalities, pushing the boundaries of protein engineering. While the direct incorporation of ncAAs into the histidine tag itself to modulate binding affinity is an area of ongoing exploration, current research highlights the compatibility of the His-tag/tris-NTA system with proteins containing ncAAs at other locations. nih.gov
For example, researchers have successfully incorporated the ncAA p-tetrazinyl-L-phenylalanine (pTAF), which contains two bio-orthogonal handles (a tetrazine and an azide), into a His-tagged protein. nih.gov The subsequent purification of this engineered protein was achieved using standard Ni-NTA affinity chromatography, demonstrating that the presence of the ncAA did not interfere with the function of the His-tag. nih.gov This compatibility is crucial, as it allows for the reliable purification and immobilization of proteins that have been engineered with unique functionalities for specific labeling, conjugation, or interaction studies. This approach enables the creation of precisely modified proteins that can still be seamlessly integrated into tris-NTA based analytical platforms.
Innovative Approaches in Affinity-Based Biomolecule Isolation and Purification Methodologies
The high affinity of tris-NTA has driven innovations in the materials and platforms used for isolating and analyzing biomolecules, leading to more efficient and robust methodologies.
Immobilized Metal Affinity Chromatography (IMAC) is a powerful technique for purifying His-tagged proteins. nih.govmarvelgent.com The performance of IMAC resins is determined by the matrix support (e.g., agarose), the chelating ligand, and the chelated metal ion. marvelgent.com A key optimization in this field has been the development of resins functionalized with multivalent chelators like tris-NTA. nih.govbio-rad.com
Compared to traditional mono-NTA resins, which have a lower affinity for His-tags, tris-NTA-based resins provide significantly enhanced binding capacity and stability. bio-rad.comnih.gov This multivalency strategy strengthens the interaction with the His6-tag, making it possible to purify proteins under native, folded conditions where they might fail to bind to commercial mono-NTA microbeads. nih.gov The stronger complex also results in lower leaching of the metal ion from the resin, which is critical for maintaining the integrity of the purified protein and the reusability of the resin. bio-rad.commarvelgent.com These optimized resins can be regenerated multiple times by stripping the metal ion with a chelator like EDTA and then recharging, without a significant loss of binding capacity. bio-rad.com
Microfluidic technologies offer significant advantages for high-throughput screening (HTS) and complex biological analysis, including reduced sample consumption and the ability to create physiologically relevant microenvironments. nih.govfrontiersin.org The robust and specific nature of the tris-NTA interaction makes it an ideal tool for integration into these miniaturized platforms. nih.gov
Tris-NTA can be used to functionalize surfaces within microfluidic devices, such as AFM tips or SPR sensor chips, for the stable and oriented immobilization of His-tagged proteins. bio-rad.comjku.at This is essential for many HTS applications that screen for inhibitors or modulators of protein-protein or protein-ligand interactions. nih.gov Furthermore, tris-NTA conjugates, such as those linked to fluorescent dyes, enable purification-free analysis of biomolecular interactions directly in complex biological fluids like cell lysates. nih.gov In techniques like MicroScale Thermophoresis (MST), a dye-conjugated tris-NTA is added to a lysate containing a His-tagged protein of interest; the high-affinity interaction allows for specific labeling in situ, enabling the quantitative analysis of binding events without prior purification. researchgate.netnih.gov This capability dramatically accelerates screening workflows and allows for analysis in a more physiologically relevant context. nih.govnih.gov
Mechanistic Elucidation of Protein-Ligand and Protein-Protein Interactions
A detailed understanding of the physical mechanisms governing molecular recognition is central to biology and drug discovery. mdpi.com Tris-NTA technology provides a powerful platform for the precise, quantitative characterization of these interactions.
By providing a stable and reversible anchor for His-tagged proteins, tris-NTA is instrumental in biophysical techniques like Surface Plasmon Resonance (SPR). nih.govbio-rad.com In a typical SPR experiment, a His-tagged protein is captured on a sensor chip functionalized with tris-Ni-NTA. The high stability of this capture minimizes baseline drift, allowing for the accurate measurement of the association (kₐ) and dissociation (kₑ) rate constants of an analyte binding to the captured protein. bio-rad.com From these rates, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated. bio-rad.com This approach has been used to study a wide range of interactions, including protein-protein, protein-peptide, and protein-small molecule binding events. bio-rad.com
Similarly, in solution-based methods like MicroScale Thermophoresis (MST), dye-conjugated tris-NTA allows for the precise determination of binding affinities in solution. nih.gov The high affinity of RED-tris-NTA for His6-tags has been shown to be in the low nanomolar range, enabling stoichiometric labeling for quantitative experiments. nih.gov These methods allow researchers to gain deep mechanistic insights into how molecules interact, how binding is affected by mutations or modifications, and to screen for molecules that modulate these interactions. nih.govmdpi.comtue.nl
Table 2: Representative Kinetic Data from Protein Interaction Analysis using Tris-NTA-based SPR
| Ligand (Immobilized via His-tag) | Analyte | Association Rate (kₐ) (1/Ms) | Dissociation Rate (kₑ) (1/s) | Affinity (KD) (M) | Source |
|---|---|---|---|---|---|
| ERK2 | SCH772984 (inhibitor) | 1.1 x 10⁵ | 1.1 x 10⁻⁴ | 1.0 x 10⁻⁹ | bio-rad.com |
| His₆-p38α | PD169316 (inhibitor) | Not Reported | Not Reported | 8.8 x 10⁻⁹ | nih.gov |
| FAM-IN-Ni-trisNTA | HICT (intein fragment) | Not Reported | Not Reported | 1.1 x 10⁻⁹ | researchgate.net |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| tris-NTA Trifluoroacetic Acid Salt |
| Nickel(II) |
| Ethylenediaminetetraacetic acid (EDTA) |
| Imidazole (B134444) |
| p-tetrazinyl-L-phenylalanine (pTAF) |
| Iminodiacetic acid (IDA) |
| Tris(2-carboxyethyl)phosphine (TCEP) |
| Maleimide |
| HEPES |
| Sodium Dodecyl Sulfate (SDS) |
| Dithiothreitol (DTT) |
| Iodoacetamide |
| Urea |
| Guanidine hydrochloride |
| SCH772984 |
| PD169316 |
Integration within Single-Molecule and Nanoscale Biophysics Research
Single-molecule techniques provide unprecedented insight into the mechanical and dynamic properties of biological macromolecules. nih.govbiofisica.info Tris-NTA chemistry offers a specific and robust method for tethering His-tagged proteins in these demanding experimental setups.
In single-molecule force spectroscopy experiments like those using AFM or optical tweezers, a single protein must be specifically anchored between a surface and a probe (e.g., an AFM tip or a trapped bead). nih.govresearchgate.net Functionalizing the probe surface with tris-NTA allows for the specific capture of a His-tagged protein of interest. jku.at
A detailed protocol exists for the functionalization of AFM tips with tris-NTA. jku.at This involves treating a maleimide-activated tip with a disulfide-tris-NTA compound in the presence of a reducing agent like TCEP. jku.at The resulting thiol-tris-NTA covalently attaches to the tip, which can then be loaded with Ni(II) ions to create a high-affinity binding site for a single His-tagged protein. jku.at This specific tethering strategy enables researchers to apply force directly to the protein and measure its mechanical properties, such as unfolding forces and pathways, by recording force-extension curves. nih.govnih.gov
Understanding how proteins change their shape to perform their functions is a central goal in biophysics. Site-specific labeling with environmentally sensitive probes is a key strategy for monitoring these conformational dynamics. nih.gov The tris-NTA/His-tag system provides an excellent platform for this purpose.
By attaching a tris-NTA-conjugated fluorophore to a specific site (the His-tag) on a protein, any conformational changes in the vicinity of the tag can be detected as a change in the fluorophore's signal. nih.gov For example, the HIS-DSF assay directly probes global conformational changes (unfolding) by monitoring fluorescence during thermal denaturation. nih.gov The specificity of the Red-tris-NTA for the His-tagged protein was confirmed by showing that labeling is inhibited by EDTA and imidazole, which disrupt the Ni(II)-polyhistidine interaction. nih.gov This site-specific labeling ensures that the observed signal originates from the protein of interest and reports on its structural state, allowing for the high-throughput screening of factors like ligand binding that influence protein stability and conformation. nih.gov
Advancements in Cellular and Membrane Protein Research Methodologies
Studying membrane proteins is notoriously difficult due to their hydrophobic nature and requirement for a lipid environment. Tris-NTA technology has been adapted to create systems that mimic the cell membrane, facilitating the study of these crucial proteins.
Liposomes and supported lipid bilayers (SLBs) are model membrane systems used to reconstitute membrane proteins for functional and biophysical studies. nih.gov By incorporating lipids that have been chemically modified to include a Ni-NTA headgroup, these artificial membranes can be used to specifically anchor His-tagged proteins in a desired orientation. nih.govnih.gov
This approach is widely used to study interactions at the cellular interface, such as the formation of the immune synapse between a T cell and an antigen-presenting cell. nih.gov In these experiments, SLBs are formed on glass surfaces and decorated with His-tagged adhesion molecules (like ICAM-1) and antibodies via the Ni-NTA-lipid anchor. nih.gov This allows for the creation of a simplified, controllable model of a cell surface to study cellular responses. nih.gov Studies have also quantified the stable association of His-tagged proteins with liposomes containing varying concentrations of tris-NTA lipids, demonstrating the robustness of this reconstitution method. nih.gov Nanoparticle Tracking Analysis (NTA) has also been used to characterize the aggregation behavior of these protein-liposome complexes. news-medical.net
Development of In-Cellular Labeling and Imaging Techniques for Research Purposes
The ability to visualize and track proteins within their native cellular environment is crucial for understanding complex biological processes. The tris-nitrilotriacetic acid (tris-NTA) moiety, when complexed with nickel (II) ions (Ni-NTA), provides a powerful tool for this purpose by targeting the widely used hexahistidine (His-tag) sequence fused to recombinant proteins. nih.govnih.gov This interaction is based on the formation of stable coordinative bonds between the imidazole groups of histidine residues and the Ni(II) ions chelated by NTA. nih.gov The tris-NTA structure, featuring three NTA groups on a cyclic scaffold, allows for simultaneous binding to a His₆-tag, resulting in a well-defined 1:1 stoichiometry and a high-affinity interaction with subnanomolar dissociation constants. nih.govnih.gov This affinity is approximately four orders of magnitude stronger than that of single (mono) NTA chelators, providing the stability required for robust labeling in complex biological matrices like the cell interior. nih.govbiotechrabbit.com
The development of tris-NTA-based probes for intracellular applications has focused on overcoming the challenge of delivering these generally membrane-impermeable molecules into living cells and ensuring specific, high-contrast labeling. pnas.orgnih.gov Early NTA-based probes were often restricted to labeling proteins on the cell surface due to their poor membrane permeability. pnas.orgnih.gov
Recent methodological advancements have led to effective strategies for intracellular protein labeling. One successful approach involves the physical delivery of tris-NTA-fluorophore conjugates into the cytosol. researchgate.net Techniques such as microfluidic cell squeezing create transient pores in the plasma membrane, allowing the probes to enter the cell. researchgate.net This method has been used to deliver trisNTA–Alexa Fluor 647 into living cells to specifically label His₁₀-tagged proteins at diverse subcellular locations, including the nuclear lamina (lamin A) and chromatin (histone 2B), demonstrating high target specificity. researchgate.net
Another significant area of development is the design of novel, membrane-permeable NTA-based probes. Researchers have engineered small fluorescent probes, such as Ni-NTA-AC, that can rapidly cross cell membranes. pnas.orgnih.gov These probes often consist of three key components:
A Ni-NTA moiety for specific targeting of the His-tag. pnas.org
A small, membrane-permeable fluorophore, such as a coumarin (B35378) derivative. pnas.org
A photoactivatable group, like an arylazide, which forms a covalent bond with the target protein upon light activation. pnas.orgnih.gov
This photo-crosslinking feature is crucial as it strengthens the binding between the probe and the protein, which is particularly important for overcoming the intrinsically weaker binding of mono-NTA systems, and can lead to significant fluorescence enhancement upon binding and activation. pnas.orgnih.gov Using this approach, researchers have successfully visualized the subcellular localization of His-tagged proteins, such as the DNA repair protein Xeroderma pigmentosum group A (XPA), which is primarily found in the nucleus. nih.gov
The versatility of tris-NTA conjugates allows for their use with a variety of advanced imaging techniques. By conjugating tris-NTA to bright and photostable fluorophores, researchers can perform high-resolution imaging in living cells. For instance, the use of trisNTA–ATTO 655 has enabled live-cell super-resolution imaging by direct stochastic optical reconstruction microscopy (dSTORM), achieving spatial resolutions of less than 40 nm for nuclear proteins like lamin A. researchgate.net
Research Findings on DYE-tris-NTA Conjugates
The selection of the fluorophore conjugated to tris-NTA is critical for optimizing experimental outcomes. Different dye conjugates have been developed and characterized for their affinity, fluorescence properties, and signal-to-noise ratios in various applications. nih.gov
Table 1: Properties of Different DYE-tris-NTA Conjugates for His-Tag Labeling This table is interactive. You can sort and filter the data.
| Conjugate | Fluorophore Type | Key Feature | Application Note |
| RED-tris-NTA | NT-647 | High affinity, high fluorescence signal, optimal signal-to-noise. nih.gov | Enables reliable measurements in complex biological matrices like cell lysates due to its emission in the red spectrum. nih.gov |
| GREEN-tris-NTA | NT-547 | Low non-specific interaction. nih.govresearchgate.net | Suitable for applications where minimal background binding is critical. nih.gov |
| BLUE-tris-NTA | Oregon Green® 488 | Low non-specific interaction. nih.govresearchgate.net | Used in assays where its specific spectral properties are advantageous. researchgate.net |
Examples of In-Cellular Labeling and Imaging
The successful development of these techniques is demonstrated by their application in visualizing specific proteins within living cells.
Table 2: Research Applications of tris-NTA in Live-Cell Imaging This table is interactive. You can sort and filter the data.
| Target Protein (His-tagged) | Probe/Conjugate | Delivery Method | Cell Type | Imaging Technique | Finding |
| Lamin A | trisNTA–Alexa Fluor 647 | Microfluidic cell squeezing researchgate.net | HeLa Kyoto | Confocal Microscopy | Specific labeling of the nuclear lamina was observed, confirming probe delivery and targeting. researchgate.net |
| Histone 2B (H2B) | trisNTA–Alexa Fluor 647 | Microfluidic cell squeezing researchgate.net | HeLa Kyoto | Confocal Microscopy | Demonstrated specific labeling of chromatin within the nucleus. researchgate.net |
| Lamin A | trisNTA–ATTO 655 | Microfluidic cell squeezing researchgate.net | HeLa Kyoto | dSTORM Super-Resolution | Achieved high spatial resolution imaging (≤40 nm) of nuclear structures in a living cell. researchgate.net |
| XPA122 | Ni-NTA-AC | Diffusion (membrane-permeable) nih.gov | Mammalian cells | Fluorescence Microscopy | Visualized the subcellular localization and enrichment of the DNA repair protein in the nucleus. nih.gov |
Analytical and Spectroscopic Characterization of Tris Nta Complexes in Research
Mass Spectrometry for Determining Complex Stoichiometry and Integrity
Mass spectrometry (MS) is an indispensable technique for verifying the molecular weight of the tris-NTA ligand and determining the stoichiometry of the resulting protein-ligand complex. Native mass spectrometry, in particular, allows for the study of intact, non-covalent protein complexes in the gas phase. nih.gov
Researchers use MS to confirm that the tris-NTA molecule has the correct mass, ensuring its chemical identity before its use in binding assays. biotechrabbit.com When analyzing a tris-NTA-His-tagged protein complex, the mass spectrum can reveal the stoichiometry of the interaction. ilabsolutions.com By preserving the non-covalent interactions during the electrospray ionization process, MS can distinguish between monomers and multimers of the protein and show the mass shift corresponding to the binding of one or more tris-NTA ligands. nih.gov For example, a mass spectrum might display charge state series corresponding to the unbound protein monomer and a separate series for the 1:1 complex of the protein with tris-NTA, confirming a stoichiometric binding. biotechrabbit.com The integrity of the complex can be assessed by observing the intact complex under various instrument conditions; the presence of a significant signal for the intact complex is indicative of a stable interaction. nih.govilabsolutions.com
Table 1: Mass Spectrometry Parameters for Intact Complex Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Ionization Source | Electrospray Ionization (ESI) | Preserves non-covalent interactions for native MS. |
| Buffer System | Volatile buffers (e.g., Ammonium Acetate) | Minimizes salt adduction and interference in the gas phase. ilabsolutions.com |
| Detergent Ratio | Optimal detergent:protein molar ratio ≤100:1 | Preserves membrane protein complexes without compromising spectral quality. nih.gov |
| Collision Energy | Low/Optimized | Prevents in-source dissociation of the non-covalent complex. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Analysis and Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for obtaining atomic-level insights into the binding interface between a tris-NTA complex and a His-tagged protein. Chemical Shift Perturbation (CSP) mapping is a common NMR technique used for this purpose. acs.org
In a typical experiment, a series of two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra are recorded on a ¹⁵N-labeled His-tagged protein. researchgate.net One spectrum is taken of the free protein, and subsequent spectra are recorded after titrating in the Ni²⁺-loaded tris-NTA. The histidine residues of the His-tag, along with any other amino acids in their spatial proximity, will experience a change in their chemical environment upon binding to the tris-NTA complex. This change results in shifts of their corresponding cross-peaks in the HSQC spectrum. By mapping these chemically shifted residues onto the protein's three-dimensional structure, the precise binding site and the conformational changes induced by the interaction can be elucidated. acs.orgresearchgate.net This provides invaluable structural information on how the trivalent NTA scaffold coordinates with the multiple histidine residues of the tag.
Spectrophotometric and Fluorometric Methods for Quantifying Binding Affinities and Kinetics
Spectrophotometric and fluorometric techniques are the workhorses for quantifying the binding affinity (dissociation constant, Kd) and the kinetics (association and dissociation rates) of tris-NTA complexes. These methods often involve conjugating a fluorophore to the tris-NTA molecule. caymanchem.comnih.gov
Surface Plasmon Resonance (SPR) is a label-free technique used to measure binding kinetics in real-time. In this setup, a biotinylated tris-NTA can be immobilized on a streptavidin-coated sensor chip. nih.gov The His-tagged protein is then flowed over the surface, and the binding is monitored as a change in the refractive index at the surface. By analyzing the association and dissociation phases of the sensorgram, both kinetic rate constants (kₐ and kd) and the equilibrium dissociation constant (Kd) can be determined. Studies have shown that the affinity of tris-NTA is dependent on the spacer length between the NTA groups and a scaffold, with shorter spacers leading to higher, subnanomolar affinities. nih.gov
MicroScale Thermophoresis (MST) is another powerful technique that measures binding affinity in solution. nih.govnih.gov This method utilizes a tris-NTA molecule conjugated to a fluorescent dye (e.g., RED-tris-NTA). nih.gov The fluorescently labeled tris-NTA is kept at a constant concentration, while the His-tagged protein is titrated in a serial dilution. The movement of the molecules along a microscopic temperature gradient, which is dependent on their size, charge, and solvation shell, is measured. The change in thermophoretic movement upon binding is plotted against the protein concentration to derive the Kd. This method has been used to confirm the high affinity of various dye-tris-NTA conjugates for His-tagged proteins. nih.gov
Fluorescence Lifetime measurements using intrinsic tryptophan fluorescence can also quantify binding interactions, particularly for systems prone to aggregation or those with low affinity. acs.org While less common for the high-affinity tris-NTA system, it represents another tool in the biophysical arsenal.
Table 2: Binding Affinities of Dye-Conjugated Tris-NTA for His₆-Peptide/Protein
| Fluorophore Conjugate | Target | Method | Dissociation Constant (Kd) | Reference |
|---|---|---|---|---|
| RED-tris-NTA (NT647) | His₆-peptide | MST | 3.8 ± 0.5 nM | nih.gov |
| GREEN-tris-NTA (NT547) | His₆-peptide | MST | 4.4 ± 3.7 nM | nih.gov |
| BLUE-tris-NTA (Oregon Green® 488) | His₆-peptide | MST | 6.7 ± 4.1 nM | nih.gov |
Chromatographic Techniques for Assessing Purity and Functional Performance of Tris-NTA Complexes
Chromatographic methods are crucial for both assessing the purity of the tris-NTA trifluoroacetic acid salt itself and for evaluating its functional performance in its primary application: the purification of His-tagged proteins.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the synthesized this compound. sigmaaldrich.combiotechrabbit.com A reversed-phase HPLC column can be used to separate the main compound from any impurities or degradation products. The purity is typically determined by integrating the peak area of the compound of interest relative to the total peak area in the chromatogram. Commercial suppliers often specify a purity of ≥80% or ≥95% as determined by HPLC. caymanchem.comsigmaaldrich.com
Immobilized Metal Affinity Chromatography (IMAC) is the functional application that relies on tris-NTA. The performance of a tris-NTA resin is assessed by its ability to selectively bind and purify a His-tagged protein from a complex mixture, such as a cell lysate. thermofisher.comnih.gov The purity of the eluted protein, often analyzed by SDS-PAGE, is a direct measure of the functional performance of the tris-NTA complex. acs.org The high affinity of tris-NTA allows for stringent washing conditions, including the use of low concentrations of imidazole (B134444) (e.g., 20-50 mM), to remove nonspecifically bound contaminant proteins, thereby improving the final purity of the target protein. iba-lifesciences.comneb.com
Size-Exclusion Chromatography (SEC) is often used as a subsequent polishing step after IMAC. acs.org It separates proteins based on their hydrodynamic radius and can effectively remove any remaining protein contaminants, as well as aggregates that may have formed during the purification process, ensuring a homogenous final product. researchgate.net
Future Directions and Emerging Research Paradigms
Design and Synthesis of Novel Tris-NTA Derivatives for Expanded Research Utility
The core strength of tris-NTA lies in its multivalent interaction with His6-tags, offering significantly higher affinity compared to its monovalent counterpart, NTA. nih.gov Research has shown that the binding affinity of tris-NTA is intricately linked to the flexibility and length of the spacer connecting the individual NTA moieties to the central scaffold. nih.gov Specifically, shorter spacers have been demonstrated to yield higher affinity. nih.gov This understanding has spurred the design and synthesis of a new generation of tris-NTA derivatives with tailored properties.
Scientists are actively exploring different scaffolds and linkers to fine-tune the binding kinetics and stability of the tris-NTA/His6-tag complex. For instance, the use of a dendritic lysine (B10760008) scaffold has yielded derivatives with dissociation constants (KD) in the nanomolar range. nih.gov The development of these high-affinity variants is crucial for applications requiring long-term, stable immobilization of proteins, such as in surface plasmon resonance (SPR) studies, where they help mitigate baseline drift caused by protein dissociation. nih.gov
Furthermore, the synthesis of biotinylated tris-NTA derivatives has opened up new avenues for non-covalent, site-specific labeling and detection of His-tagged proteins. medchemexpress.eu These derivatives, which can be conjugated to various reporter molecules like fluorophores, enable a wide array of applications including reversible protein labeling on cell surfaces and in complex biological matrices. biotechrabbit.comnih.gov The ability to create stable, yet reversible, complexes is a key advantage, allowing for the release of bound proteins using agents like imidazole (B134444) or EDTA. biotechrabbit.com
The ongoing research in this area focuses on creating a diverse palette of tris-NTA derivatives with optimized properties for specific applications, thereby expanding the toolkit available to researchers for studying molecular interactions with enhanced precision and stability. nih.gov
Integration with Artificial Intelligence and Machine Learning in High-Throughput Assay Design
Expansion into Materials Science and Nanotechnology Research Applications
The unique binding properties of tris-NTA are finding exciting applications beyond the realm of traditional biochemistry, particularly in materials science and nanotechnology. The ability to non-covalently and specifically attach His6-tagged proteins to various surfaces and nanoparticles opens up a plethora of possibilities for creating functionalized nanomaterials. nih.govnih.gov
Researchers have successfully used tris-NTA derivatives to attach proteins to a range of nanoparticles, including gold particles, quantum dots, and carbon nanotubes. nih.gov This functionalization imparts biological specificity to the nanomaterials, enabling their use in targeted drug delivery, biosensing, and bioimaging applications. For instance, tris-NTA can be used to immobilize enzymes on surfaces, creating reusable biocatalysts.
In the field of nanotechnology, nanoparticle tracking analysis (NTA) is a technique used to characterize nanoparticles in solution. nih.govnih.gov While not directly a chemical application of tris-NTA, the principles of specific biomolecular recognition that tris-NTA embodies are crucial for the development of advanced nanoparticle-based diagnostics and therapeutics. The functionalization of nanoparticles with molecules like biotin (B1667282), a common conjugation partner for tris-NTA, is a key strategy in creating targeted nanocarriers for cancer detection and therapy. rsc.org
The functionalization of atomic force microscopy (AFM) tips with tris-NTA is another innovative application. jku.at This allows for the specific probing of His6-tagged proteins on surfaces at the single-molecule level, providing unprecedented insights into their mechanical properties and interaction dynamics. jku.at As research in this area progresses, the synergy between tris-NTA and nanotechnology is expected to yield novel materials with tailored biological functions.
Exploration of Uncharted Niches in Fundamental Chemical and Biological Research
While tris-NTA has established its utility in well-defined applications, its potential in more fundamental and exploratory research areas is vast and largely untapped. The ability to precisely control the immobilization and orientation of proteins on surfaces using tris-NTA provides a powerful tool for studying fundamental biological processes.
For example, the stable and reversible immobilization of His-tagged proteins on sensor chips using high-affinity tris-NTA derivatives is enabling more accurate and reliable studies of protein-protein and protein-ligand interactions. nih.gov This is crucial for understanding the intricate molecular mechanisms that govern cellular processes.
The development of fluorescently labeled tris-NTA conjugates, such as RED-tris-NTA, has facilitated the use of techniques like MicroScale Thermophoresis (MST) for quantitative interaction analysis in complex biological fluids like cell lysates. nih.govnanotempertech.com This allows for the study of molecular interactions in a more physiologically relevant context, moving beyond purified protein systems. nih.gov
Furthermore, the versatility of tris-NTA allows for its use in a wide range of biochemical assays and purification protocols. biotechrabbit.commedchemexpress.comsigmaaldrich.com Its application in the study of post-translational modifications, such as phosphorylation, is an emerging area of interest. mdpi.com As researchers continue to explore the capabilities of tris-NTA and its derivatives, it is likely to find new and innovative applications in uncovering the fundamental principles of chemistry and biology. The transient expression of proteins in systems like Nicotiana benthamiana and their subsequent purification using Ni-NTA columns, a technology related to tris-NTA, highlights the broad utility of this affinity system in modern biological research. frontiersin.org
Q & A
Q. How does residual trifluoroacetic acid (TFA) in tris-NTA trifluoroacetic acid salt affect experimental reproducibility in peptide-based studies?
Residual TFA in tris-NTA salts can introduce variability in assays due to its strong acidity and ionic interactions. For example, TFA residues (10–45% by mass in peptides) may interfere with fluorescence-based binding assays or alter pH-sensitive protein interactions . To mitigate this, researchers should quantify TFA content using ion chromatography (IC) with conductivity detection, which can detect trace TFA levels (detection limit: ~0.1 ppm) . Dialysis against acetate buffers (pH 5.0–6.0) or anion-exchange chromatography (e.g., using DEAE resins) can reduce TFA content effectively .
Q. What precautions are necessary when handling this compound in aqueous solutions?
TFA salts are hygroscopic and can hydrolyze under humid conditions, releasing free TFA and altering solution pH. Store lyophilized this compound in desiccators at −20°C. For aqueous solutions, prepare fresh buffers with ultrapure water (resistivity ≥18.2 MΩ·cm) and monitor pH stability using a calibrated microelectrode, as TFA’s pKa (~0.23) can lower buffer pH unpredictably .
Q. How does this compound interact with metal ions in immobilized metal affinity chromatography (IMAC)?
Tris-NTA’s nitrilotriacetic acid moieties chelate divalent cations (e.g., Ni²⁺, Co²⁺) with high affinity (Kd ~10⁻¹¹ M). However, residual TFA may compete for binding sites, reducing metal-loading efficiency. Pre-treat the resin with 0.1 M NaOH to remove TFA residues, followed by equilibration with 100 mM acetate buffer (pH 4.5) before metal ion immobilization .
Advanced Research Questions
Q. How can NMR spectroscopy resolve structural ambiguities in this compound formulations?
TFA’s trifluoromethyl group produces distinct ¹⁹F-NMR signals (δ ≈ −75 ppm in D₂O), but coupling with ¹³C-labeled carbon (e.g., in tris-NTA backbone) splits peaks into doublets or triplets. Use heteronuclear ¹H-¹³C HSQC or ¹⁹F-¹³C HMBC experiments to map TFA’s spatial proximity to the tris-NTA scaffold. For quantitative analysis, integrate ¹⁹F signals against an internal standard (e.g., sodium triflate) .
Q. What analytical strategies differentiate batch-to-batch variability in this compound purity?
Batch inconsistencies often arise from incomplete TFA removal during synthesis. Perform orthogonal analyses:
- HPLC-MS : Monitor tris-NTA’s molecular ion ([M+H]⁺ ≈ 985.6 Da) and quantify TFA adducts ([M+TFA]⁺ ≈ 1,100 Da) using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid).
- Ion Chromatography : Detect TFA anions (retention time ~3.5 min) with a Dionex AS11-HC column and 30 mM KOH eluent .
- TGA/DSC : Assess thermal stability; pure this compound shows decomposition above 200°C, while free TFA volatilizes below 100°C .
Q. How does TFA in tris-NTA salt influence protein-ligand binding kinetics in surface plasmon resonance (SPR)?
TFA’s ionic strength (≥50 mM) can screen electrostatic interactions, artificially lowering observed binding affinity (KD). To minimize interference:
Q. What mechanistic role does TFA play in solid-phase synthesis of tris-NTA derivatives?
TFA (0.1–1% v/v) cleaves tert-butyloxycarbonyl (Boc) protecting groups via acidolysis (half-life <1 min at 25°C). However, overexposure (>2 hours) can hydrolyze the tris-NTA scaffold’s ester linkages. Optimize cleavage time using real-time FTIR to track Boc group depletion (disappearance of 1,710 cm⁻¹ carbonyl peak) .
Methodological Notes
- Contradictions in Evidence : While and emphasize TFA’s disruptive effects on assays, notes its necessity in peptide synthesis. Researchers must balance synthesis efficiency with downstream analytical compatibility.
- Safety : TFA salts are corrosive (pH <1 in concentrated solutions). Use PPE (gloves, goggles) and neutralize waste with 10% NaHCO3 before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
